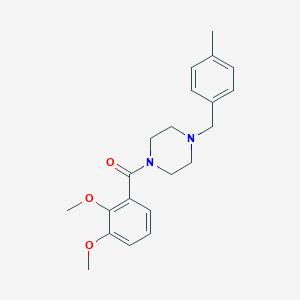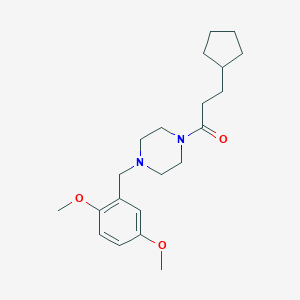
1'-(2,4-Dimethoxybenzyl)-3-methyl-1,4'-bipiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Dimethoxybenzyl)-3-methyl-1,4'-bipiperidine, also known as DMMDA, is a chemical compound that belongs to the family of phenethylamines. It was first synthesized by Alexander Shulgin in 1970 and has since been used in scientific research for its potential therapeutic properties.
Mécanisme D'action
1'-(2,4-Dimethoxybenzyl)-3-methyl-1,4'-bipiperidine is believed to act on the central nervous system by binding to and activating certain receptors in the brain such as the serotonin and dopamine receptors. This results in the modulation of various neurotransmitters and their signaling pathways, which can lead to changes in mood, behavior, and cognition.
Biochemical and Physiological Effects:
Studies have shown that this compound can produce a range of biochemical and physiological effects in the body, including changes in heart rate, blood pressure, body temperature, and respiration. It has also been shown to affect various neurotransmitters such as serotonin, dopamine, and norepinephrine, which can lead to changes in mood, behavior, and cognition.
Avantages Et Limitations Des Expériences En Laboratoire
1'-(2,4-Dimethoxybenzyl)-3-methyl-1,4'-bipiperidine has several advantages for use in lab experiments, including its high potency, selectivity, and specificity for certain receptors in the brain. However, it also has several limitations, including its potential for toxicity and the difficulty in synthesizing and purifying the compound.
Orientations Futures
There are several future directions for research on 1'-(2,4-Dimethoxybenzyl)-3-methyl-1,4'-bipiperidine, including further studies on its potential therapeutic properties in the treatment of various neurological and psychiatric disorders. Additionally, there is a need for more research on the safety and toxicity of the compound, as well as its potential use as a diagnostic tool in imaging studies of the brain. Finally, there is a need for more research on the synthesis and purification of this compound, as well as its potential use in the development of new drugs and therapies.
Méthodes De Synthèse
The synthesis of 1'-(2,4-Dimethoxybenzyl)-3-methyl-1,4'-bipiperidine involves the reaction of 2,4-dimethoxybenzaldehyde with 3-methylpiperidine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
1'-(2,4-Dimethoxybenzyl)-3-methyl-1,4'-bipiperidine has been studied for its potential therapeutic properties in the treatment of various neurological and psychiatric disorders such as depression, anxiety, and addiction. It has also been studied for its potential use as a diagnostic tool in imaging studies of the brain.
Propriétés
Formule moléculaire |
C20H32N2O2 |
|---|---|
Poids moléculaire |
332.5 g/mol |
Nom IUPAC |
1-[(2,4-dimethoxyphenyl)methyl]-4-(3-methylpiperidin-1-yl)piperidine |
InChI |
InChI=1S/C20H32N2O2/c1-16-5-4-10-22(14-16)18-8-11-21(12-9-18)15-17-6-7-19(23-2)13-20(17)24-3/h6-7,13,16,18H,4-5,8-12,14-15H2,1-3H3 |
Clé InChI |
WPZPVCJGLDFIFY-UHFFFAOYSA-N |
SMILES |
CC1CCCN(C1)C2CCN(CC2)CC3=C(C=C(C=C3)OC)OC |
SMILES canonique |
CC1CCCN(C1)C2CCN(CC2)CC3=C(C=C(C=C3)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[([1,1'-Biphenyl]-4-yloxy)acetyl]-4-(2,5-dimethoxybenzyl)piperazine](/img/structure/B247498.png)




![1-[(4-Methylphenyl)sulfonyl]-4-(2,4,5-trimethoxybenzyl)piperazine](/img/structure/B247506.png)
![3-Cyclopentyl-1-[4-(pyridin-2-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B247507.png)



![1-(2,4-Dimethoxybenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247512.png)

